
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid
Descripción general
Descripción
ProDOT is an electron-rich conducting polymer that can be used in organic and bio-electronics . It can functionalize a variety of polymers by enhancing their intrinsic properties .
Molecular Structure Analysis
The empirical formula of ProDOT is C9H8O6S . Its linear formula is also represented as C9H8O6S . The molecular weight of ProDOT is 244.22 .Physical And Chemical Properties Analysis
ProDOT is a solid substance with a melting point of >250 °C (dec.) .Aplicaciones Científicas De Investigación
Organic Electronics
ProDOT is a conjugating polymer that can be used in the fabrication of a variety of organic electronics . Organic electronics are based on organic (carbon-based) materials, which offer the potential for low-cost, lightweight, and flexible devices.
Electrochromic Devices
Electrochromic devices, which change color in response to an electric charge, can also be fabricated using ProDOT . These devices have applications in smart windows, displays, and mirrors.
Lithium-Ion Batteries
ProDOT can be used in the production of lithium-ion batteries . These batteries are commonly used in portable electronics, electric vehicles, and aerospace applications.
Organic Semiconductors
ProDOT can be used in the development of organic semiconductors . Organic semiconductors have potential applications in organic light-emitting diodes (OLEDs), solar cells, and transistors.
Bio-Electronics
ProDOT is an electron-rich conducting polymer that can be used in bio-electronics . Bio-electronics is a field that combines biology and electronics to create devices that can interact with biological systems.
Polymer Functionalization
ProDOT can functionalize a variety of polymers by enhancing their intrinsic properties . This can lead to the creation of new materials with improved characteristics for various applications.
Mecanismo De Acción
Target of Action
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid (ProDOT) is an electron-rich conducting polymer . Its primary targets are a variety of polymers, where it enhances their intrinsic properties .
Mode of Action
ProDOT interacts with its targets by functionalizing them . This means it chemically modifies these polymers to improve their properties, such as conductivity, stability, and biocompatibility.
Result of Action
The result of ProDOT’s action is the enhancement of the intrinsic properties of a variety of polymers . This makes these materials more suitable for use in organic and bio-electronics .
Safety and Hazards
Propiedades
IUPAC Name |
3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine-6,8-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6S/c10-8(11)6-4-5(7(16-6)9(12)13)15-3-1-2-14-4/h1-3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQXEPXGNPDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445111 | |
| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |
CAS RN |
177364-98-6 | |
| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does incorporating ProDOT into a sodium alginate (SA) binder improve the performance of lithium-ion batteries?
A1: ProDOT enhances the performance of LIBs in several ways when incorporated into the SA binder:
- Improved Conductivity: The conjugated network of PProDOT, along with lithium doping during battery operation, significantly increases the conductivity of the binder. This enhanced conductivity facilitates electron transport within the electrode, leading to better rate capability. []
- Enhanced Mechanical Integrity: ProDOT contributes to the mechanical robustness of the electrode, ensuring its structural integrity during charge-discharge cycles and prolonging battery lifespan. []
- Facilitated Lithium Ion Diffusion: The presence of ProDOT in the SA binder improves lithium-ion diffusion within the electrode, contributing to faster charge-discharge rates and higher capacity retention. []
Q2: What are the advantages of using SA-PProDOT binder compared to traditional binders with conductive additives like carbon black?
A2: The SA-PProDOT binder offers several advantages over conventional binders that rely on conductive additives:
- Simplified Electrode Fabrication: The inherent conductivity of the SA-PProDOT binder eliminates the need for additional conductive additives like carbon black, simplifying the electrode fabrication process. []
- Improved Electrode Performance: The intimate contact between the active material and the conductive binder, facilitated by the absence of carbon black, results in improved electron transfer and overall electrode performance. []
- Cost-Effectiveness and Sustainability: Utilizing a naturally occurring and modifiable polymer like sodium alginate, combined with the simplified fabrication process, presents a cost-effective and environmentally friendly approach to electrode development. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



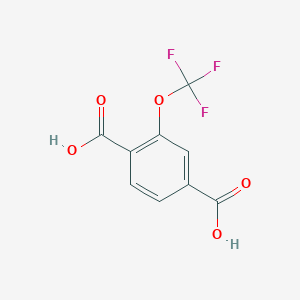

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-b]pyridazine](/img/structure/B65945.png)
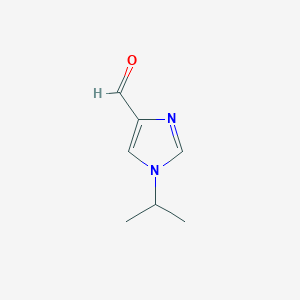

![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)

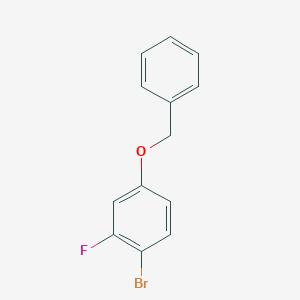
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
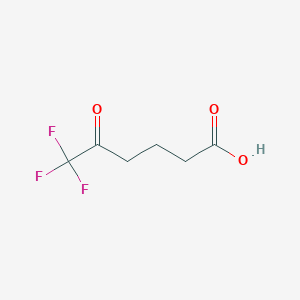
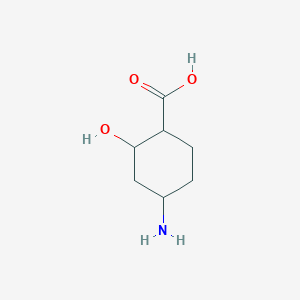
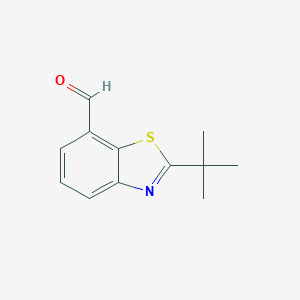
![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65972.png)
